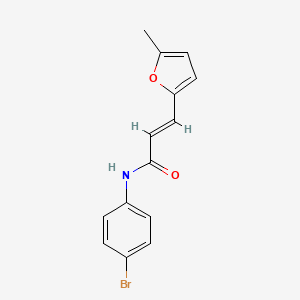![molecular formula C20H21ClN2O2S B2542496 (5-Chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 919708-75-1](/img/structure/B2542496.png)
(5-Chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a methoxy group, a chloro group, a sulfanyl group, and an imidazole ring. These groups could potentially contribute to the reactivity and properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could exhibit aromaticity, which would affect its chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of a chloro group could increase the compound’s density and boiling point, while the presence of a methoxy group could increase its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen
Imaging Agents for Parkinson's Disease
A significant application of a closely related compound, HG-10-102-01, involves its synthesis and potential as a positron emission tomography (PET) imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis process yielded a radiochemical purity of >99% and specific activity at the end of bombardment, highlighting its relevance in neurodegenerative disease research (Wang et al., 2017).
Crystal Structure and Molecular Interactions
Another study focused on the crystal packing of a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety. This research explored the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures, offering insights into the compound's structural and interactional properties (Sharma et al., 2019).
Antimicrobial and Anticancer Potential
Explorations into the antimicrobial and anticancer activities of novel pyrazole derivatives, including compounds structurally similar to the one , have shown promising results. These studies reveal the synthetic pathways and biological evaluations that underline their potential as therapeutic agents, with some compounds exhibiting higher activity than doxorubicin, a reference drug (Hafez et al., 2016).
Synthetic Methodologies and Chemical Properties
Research into the synthesis and characterization of compounds such as oligobenzimidazoles and their derivatives, derived from similar core structures, have been conducted to understand their electrochemical, electrical, optical, thermal, and rectification properties. These studies not only contribute to the field of organic chemistry but also open new avenues for the application of such compounds in various technological and biomedical areas (Anand & Muthusamy, 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-13-4-5-14(2)15(10-13)12-26-20-22-8-9-23(20)19(24)17-11-16(21)6-7-18(17)25-3/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEINFGMOPMZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2542416.png)
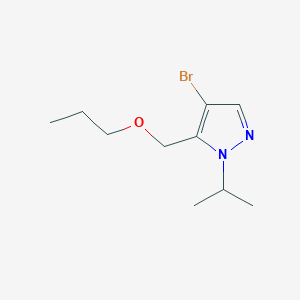
![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)
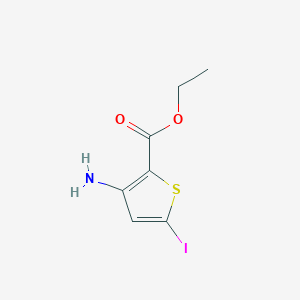

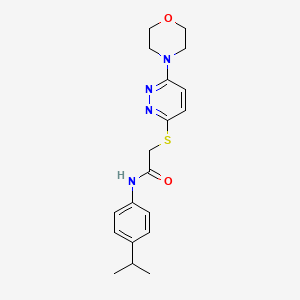

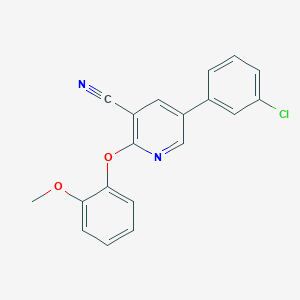
![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)
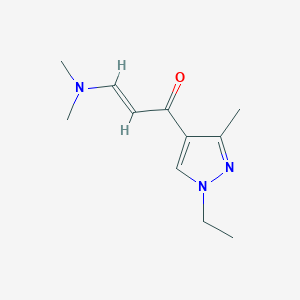

![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)
